molecular formula C16H15N3 B10840305 1-Benzyl-1H-indole-5-carboxamidine

1-Benzyl-1H-indole-5-carboxamidine

Cat. No.: B10840305
M. Wt: 249.31 g/mol
InChI Key: LHXHNJWJHADGSJ-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-5-carboxamidine is a synthetic indole derivative characterized by a benzyl group attached to the nitrogen atom of the indole core and a carboxamidine functional group at the C5 position. The carboxamidine moiety (C(=NH)NH₂) imparts unique electronic and hydrogen-bonding properties, distinguishing it from carboxylic acids or amides commonly found in related compounds.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

1-benzylindole-5-carboximidamide

InChI

InChI=1S/C16H15N3/c17-16(18)14-6-7-15-13(10-14)8-9-19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H3,17,18)

InChI Key

LHXHNJWJHADGSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=N)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-1H-indole-5-carboxamidine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions to form the indole core . Industrial production methods often utilize palladium-catalyzed cross-coupling reactions, which provide high yields and selectivity . Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

1-Benzyl-1H-indole-5-carboxamidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound to its corresponding amine.

    Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Benzyl-1H-indole-5-carboxamidine and analogous indole derivatives:

Compound Name Substituent Position Functional Group Key Properties/Biological Activity Reference
1-Benzyl-1H-indole-5-carboxamidine N1: Benzyl; C5: Carboxamidine Carboxamidine (C(=NH)NH₂) High basicity; potential for strong hydrogen bonding N/A
5-Benzyloxy-1H-indole-2-carboxylic acid (15) C5: Benzyloxy; C2: Carboxylic acid Carboxylic acid (COOH) Synthetic intermediate; no direct activity data
1-(3-Chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c) N1: 3-Cl-Benzyl; C5: Amide Amide (CONH-piperidine) 30.06% BuChE inhibition at 10 µM
1-Methyl-1H-indole-5-carboxylic acid N1: Methyl; C5: Carboxylic acid Carboxylic acid (COOH) mp 221–223°C; commercial availability

Key Observations:

Functional Group Influence: The carboxamidine group in the target compound is more basic than carboxylic acids or amides, enabling stronger electrostatic interactions with biological targets. This contrasts with the carboxylic acid derivatives (e.g., compound 15), which are typically deprotonated at physiological pH, forming anions that may interact with cationic enzyme pockets . Amide derivatives (e.g., compound 6c) exhibit moderate cholinesterase inhibition, suggesting that the carboxamidine group could enhance binding to similar targets due to its ability to act as both hydrogen bond donor and acceptor .

Substituent Effects: Benzyl vs. Methyl at N1: The benzyl group in the target compound increases steric bulk and lipophilicity compared to the methyl group in 1-Methyl-1H-indole-5-carboxylic acid. This may improve membrane permeability but could reduce solubility . Chlorine Substitution: Compound 6c, featuring a 3-chloro-benzyl group, showed enhanced BuChE inhibition compared to non-halogenated analogs, highlighting the role of electron-withdrawing substituents in modulating activity .

Positional Isomerism: The synthesis of 5-Benzyloxy-1H-indole-2-carboxylic acid (15) demonstrates that substituent placement (e.g., benzyloxy at C5 vs.

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